molecular formula C32H28N2O3 B2569251 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-88-8

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2569251
CAS No.: 478017-88-8
M. Wt: 488.587
InChI Key: SBQWUNRGKBLXGZ-UHFFFAOYSA-N
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Description

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure characterized by multiple phenylmethoxy groups and a cyano group

Preparation Methods

The synthesis of 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves several steps. One common synthetic route includes the reaction of 3,4-bis(phenylmethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding cyano compound. This intermediate is then reacted with N-(1-phenylethyl)amine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides using acidic or basic hydrolysis conditions.

Scientific Research Applications

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and phenylmethoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide can be compared with similar compounds such as:

    3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoic acid: This compound lacks the cyano and N-(1-phenylethyl) groups, resulting in different chemical properties and reactivity.

    3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoate esters: These esters have similar structures but differ in their ester functional groups, affecting their solubility and reactivity.

    3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enal: This aldehyde derivative has different reactivity due to the presence of the aldehyde group instead of the cyano group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O3/c1-24(28-15-9-4-10-16-28)34-32(35)29(21-33)19-27-17-18-30(36-22-25-11-5-2-6-12-25)31(20-27)37-23-26-13-7-3-8-14-26/h2-20,24H,22-23H2,1H3,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQWUNRGKBLXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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